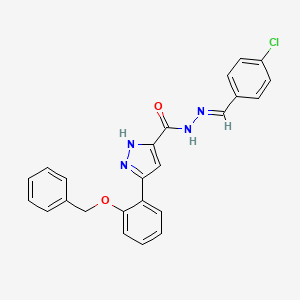![molecular formula C19H15NO6 B15082962 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B15082962.png)
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer properties
Méthodes De Préparation
The synthesis of 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzyloxycarbonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . The reaction conditions are mild, and the product is usually obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Applications De Recherche Scientifique
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of novel coumarin-based compounds with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a fluorescent probe for bioimaging.
Medicine: Due to its diverse pharmacological activities, it is investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. For example, coumarin derivatives are known to inhibit enzymes such as carbonic anhydrase, monoamine oxidase, and cholinesterase. These interactions can lead to various biological effects, including anti-inflammatory, antioxidant, and anticancer activities. The compound may also regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate can be compared with other similar coumarin derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: This compound has similar synthetic routes and biological activities but differs in its specific substituents and resulting properties.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with distinct substituents, leading to different chemical and biological properties.
6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}acetate: This compound has additional bromine atoms, which may influence its reactivity and biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C19H15NO6 |
|---|---|
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
(2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C19H15NO6/c21-17-9-7-14-6-8-15(10-16(14)26-17)25-18(22)11-20-19(23)24-12-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,23) |
Clé InChI |
VLZOPJFXLQTBMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



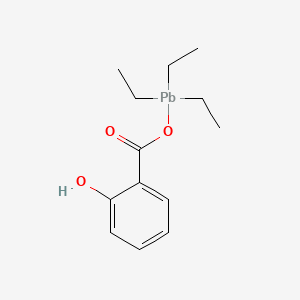
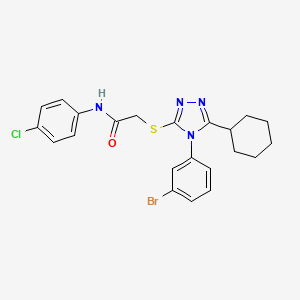
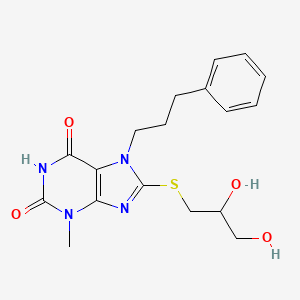
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082893.png)
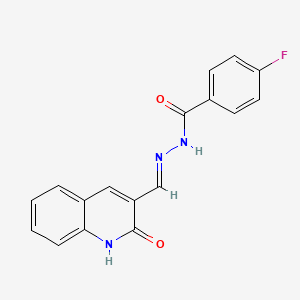
![[4-(Dimethylamino)oxolan-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B15082903.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082916.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082924.png)
![2-ethoxy-4-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B15082929.png)
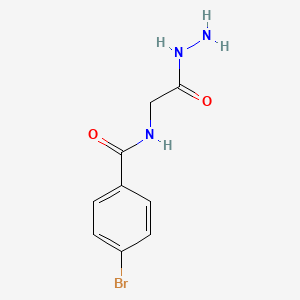

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15082948.png)
